molecular formula C7H8N2O3S B1287274 2-Sulfamoylbenzamide CAS No. 36547-00-9

2-Sulfamoylbenzamide

Cat. No. B1287274
CAS RN: 36547-00-9
M. Wt: 200.22 g/mol
InChI Key: MXBLZLWZAHUKLU-UHFFFAOYSA-N
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Description

Sulfamates and sulfonamides are significant functional groups in the field of medicinal chemistry and drug development. They are typically synthesized from alcohols and phenols by reacting with sulfamoyl chloride to form primary sulfamates. However, the O-sulfamate group's sensitivity to basic conditions often limits this method to the later stages of synthesis. To overcome this limitation, a strategy involving the protection of sulfamates has been developed, allowing for a more flexible approach in the synthesis of phenolic O-sulfamates .

Synthesis Analysis

The synthesis of protected sulfamates involves several key steps. Initially, 1,1'-sulfonylbis(2-methyl-1H-imidazole) is reacted with a substituted phenol to produce an aryl 2-methyl-1H-imidazole-1-sulfonate. This intermediate is then N-methylated, allowing for the subsequent displacement of 1,2-dimethylimidazole by a dibenzylamine, such as bis-2,4-dimethoxybenzylamine. The resulting N-diprotected, ring-substituted phenol O-sulfamates can be further manipulated through reactions at the aryl substituent. The final deprotection step is achieved with trifluoroacetic acid, yielding the phenol O-sulfamate. Notably, the use of 2,4-dimethoxybenzyl groups is advantageous as deprotection occurs quantitatively within 2 hours at room temperature .

Molecular Structure Analysis

The molecular structure of sulfonamide complexes has been studied, particularly in the context of sulfadimidine complexes with aminobenzoic acids. These complexes are characterized by specific hydrogen bonding patterns involving the imino N and pyrimidinyl N atom of sulfadimidine and the carboxyl O atoms of the aromatic acid. The conformation of the sulfadimidine molecule in these complexes can vary, and the molecular dimensions of the complexed aminobenzoic acids are consistent with those of the free acids .

Chemical Reactions Analysis

Sulfonamidobenzamides with a benzo-2,1,3-thiadiazole ring in the sulfamide group have been synthesized and their reactivity has been explored. These compounds exhibit low acute toxicity, which is promising for the development of anthelminthic agents. The presence of the benzo-2,1,3-thiadiazole ring in the sulfamide group is a structural feature that could influence the chemical reactivity and biological activity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamates and sulfonamides are influenced by their molecular structure and the nature of their functional groups. The stability of N-protected sulfamates to oxidizing and reducing agents, as well as bases and nucleophiles, is a critical property that enables their use in multi-step synthesis. The low toxicity of haloid-containing sulfonamidobenzamides suggests favorable physical properties for potential therapeutic applications. The molecular complexes formed by sulfonamides, such as those with aminobenzoic acids, demonstrate the importance of hydrogen bonding in determining the physical properties of these compounds .

Scientific Research Applications

1. Environmental Applications

Adsorbent for Metal Ions:

  • 2-Sulfamoylbenzamide derivatives have been used to create composite materials for environmental remediation, particularly in the removal of metal ions like Nickel (Ni) from aqueous solutions. A study demonstrated the use of N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide impregnated into hydrous zirconium oxide for this purpose, achieving high removal efficiency of Ni(II) from water (Rahman & Nasir, 2019).

2. Biomedical Research

Enzyme Inhibition for Disease Treatment:

  • Sulfamoylbenzamide derivatives have been identified as potent inhibitors of carbonic anhydrase (CA) enzymes. These compounds have been shown to selectively inhibit specific CA isoforms, which are relevant in treating diseases such as glaucoma and certain cancers (Abdel-Aziz et al., 2019).

Antiviral Applications:

  • Sulfamoylbenzamide derivatives have been synthesized and evaluated for their effectiveness as Hepatitis B Virus (HBV) capsid assembly effectors. These compounds have shown promise in inhibiting the formation of the HBV capsid, an essential step in the virus's replication cycle (Sari et al., 2017).

Cancer Research:

  • In the field of cancer research, sulfamoylbenzamide derivatives have been studied for their selective inhibition of Cathepsin D, an enzyme overexpressed in certain cancers like breast cancer. These compounds have demonstrated inhibitory effects, suggesting potential therapeutic applications in cancer treatment (Ahmed et al., 2013).

3. Chemical Synthesis and Characterization

Automated Synthesis Techniques:

  • Automated and chemoselective synthesis techniques have been developed for the production of sulfamoylbenzamide analogues. These methods have been shown to increase selectivity and efficiency in synthesizing these compounds (Verlee et al., 2017).

Thermal and Antimicrobial Studies:

  • Sulfamoylbenzamide derivatives have been synthesized and characterized through various spectroscopic methods. Their thermal properties and potential antimicrobial activities have also been explored, highlighting the diverse applications of these compounds (Lahtinen et al., 2014).

4. Pharmacology

Drug Delivery Systems:

  • Sulfamoylbenzamide derivatives have been incorporated into drug delivery systems for targeted therapeutic applications. For instance, a study explored the use of a colon-targeted prodrug of sulpiride, a compound related to sulfamoylbenzamide, for treating colitis, demonstrating the potential of these derivatives in novel drug delivery systems (Kim et al., 2018).

Safety and Hazards

The safety information for 2-Sulfamoylbenzamide includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

The primary target of 2-Sulfamoylbenzamide is the Hepatitis B virus (HBV) capsid protein . This protein plays a crucial role in the life cycle of HBV, making it an attractive target for therapeutic intervention .

Mode of Action

This compound acts as a capsid assembly modulator . Instead, it binds to the same pocket at the dimer-dimer interface in the crystal structures of the core protein .

Biochemical Pathways

The action of this compound affects the encapsidation step of the HBV life cycle . This step involves the packaging of the viral pregenomic RNA-DNA polymerase complex with 120 core protein dimers into a nucleocapsid for viral DNA synthesis . By modulating the assembly of the capsid protein, this compound disrupts this crucial process .

Pharmacokinetics

A related compound, ab-423, which is also a member of the sulfamoylbenzamide class of hbv capsid inhibitors, has been studied . In CD-1 mice, AB-423 showed significant systemic exposures and higher levels of accumulation in the liver . While these findings cannot be directly extrapolated to this compound, they provide some insight into the potential ADME properties of this class of compounds.

Result of Action

The result of this compound’s action is the potent inhibition of HBV replication . By modulating the assembly of the capsid protein, it prevents the formation of functional nucleocapsids, thereby inhibiting the replication of the virus .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of human serum can affect its efficacy . In cell culture models, the addition of 40% human serum resulted in a 5-fold increase in the EC50 of AB-423 . Again, while this finding is for a related compound, it suggests that the action of this compound could also be influenced by similar factors.

Biochemical Analysis

Biochemical Properties

2-Sulfamoylbenzamide plays a crucial role in biochemical reactions, particularly in the inhibition of viral replication. It interacts with several enzymes and proteins, including the hepatitis B virus (HBV) core protein. The interaction between this compound and the HBV core protein inhibits the assembly of the viral capsid, thereby preventing the replication of the virus . Additionally, this compound has been shown to interact with other biomolecules, such as nucleic acids, further influencing its biochemical properties.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In hepatocytes, for instance, this compound inhibits the replication of HBV by preventing the assembly of the viral capsid . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in viral replication and immune response, thereby enhancing the antiviral activity of the host cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the dimer-dimer interface of the HBV core protein, inhibiting its assembly into a functional capsid . This binding interaction is facilitated by the unique structural features of this compound, which allow it to fit into the binding pocket of the core protein. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in viral replication, further contributing to its antiviral effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is relatively high, allowing it to maintain its activity over extended periods . Degradation of this compound can occur under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of viral inhibition .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit viral replication without causing significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The metabolic flux of this compound can influence its efficacy and toxicity, as certain metabolites may have different biological activities compared to the parent compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the uptake and localization of this compound, allowing it to reach its target sites within the cell. The distribution of this compound can also be influenced by its binding affinity to various cellular components, which can affect its accumulation and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with viral proteins and other biomolecules . The localization of this compound is facilitated by specific targeting signals and post-translational modifications, which direct it to its target compartments within the cell . These localization mechanisms are essential for the antiviral activity of this compound, as they ensure that the compound reaches its site of action.

properties

IUPAC Name

2-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c8-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H,(H2,8,10)(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBLZLWZAHUKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594314
Record name 2-Sulfamoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36547-00-9
Record name 2-Sulfamoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-Sulfamoylbenzamide derivatives attractive for targeting Cathepsin D?

A: Research indicates that certain this compound derivatives exhibit selective inhibition of Cathepsin D over other aspartic proteases like Plasmepsin II []. This selectivity is crucial as Cathepsin D is a promising drug target for diseases like breast cancer, while Plasmepsin II is essential for the malaria parasite Plasmodium falciparum. Targeting Cathepsin D without affecting Plasmepsin II could lead to therapies with fewer side effects.

Q2: How do these compounds interact with Cathepsin D at a molecular level?

A: While the exact binding mode requires further investigation, docking studies suggest that this compound derivatives interact favorably with the active site of Cathepsin D []. These compounds likely establish interactions with key amino acid residues within the enzyme's active site, hindering its catalytic activity. Notably, these compounds demonstrated better docking scores with Cathepsin D compared to Plasmepsin II, aligning with their observed selectivity.

Q3: What is the significance of the reported IC50 values for these compounds?

A: The study identified N-(3-chlorophenyl)-2-sulfamoylbenzamide as the most potent inhibitor among the tested this compound derivatives, exhibiting an IC50 value of 1.25 μM against Cathepsin D []. This finding, along with the IC50 values ranging from 1.25-2.0 μM for other tested derivatives, suggests that these compounds effectively inhibit Cathepsin D at micromolar concentrations. Further research is needed to optimize their potency and explore their efficacy in biological systems.

Q4: How does the structure of this compound derivatives relate to their inhibitory activity?

A: While the research primarily focuses on a small set of this compound derivatives, it highlights the influence of substituents on the phenyl ring on inhibitory activity against Cathepsin D []. Further structure-activity relationship (SAR) studies are crucial to understand how modifications to the this compound scaffold influence potency, selectivity, and pharmacological properties.

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